Product packaging for 4-(azidomethyl)pyrimidine(Cat. No.:CAS No. 1783843-45-7)

4-(azidomethyl)pyrimidine

Cat. No.: B6153976
CAS No.: 1783843-45-7
M. Wt: 135.1
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Description

4-(Azidomethyl)pyrimidine is a versatile chemical intermediate prized for its role in bioorthogonal conjugation, particularly the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction. Its azide functional group reacts selectively with alkynes to form stable 1,2,3-triazole linkages, a cornerstone methodology in medicinal chemistry and chemical biology. This compound is strategically valuable in molecular hybridization, a technique used to create new chemical entities by combining distinct pharmacophores. For instance, pyrimidine rings and azide-containing linkers are used to synthesize novel coumarin-nucleobase hybrids, which are then evaluated for their anticancer properties against human tumor cell lines . The pyrimidine core is a fundamental scaffold in nature, present in nucleic acids and many pharmaceuticals, which makes modifications at the 4-position highly relevant for designing bioactive molecules . Similarly, azidomethyl-functionalized pyrimidines serve as crucial precursors in the synthesis of nucleoside analogs for antiviral research . The integration of an azide group onto the pyrimidine methyl group provides a compact, reactive handle for diversifying molecular structures without significantly increasing steric bulk. Researchers utilize this reagent to efficiently label biomolecules, construct combinatorial libraries, and develop potential therapeutic agents. The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1783843-45-7

Molecular Formula

C5H5N5

Molecular Weight

135.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Azidomethyl Pyrimidine and Its Derivatives

Classical and Contemporary Synthetic Routes to the Pyrimidine (B1678525) Core with Azidomethyl Functionalization

These routes focus on introducing the azidomethyl group onto a pyrimidine ring that is either commercially available or synthesized separately.

The synthesis of 4-(azidomethyl)pyrimidine derivatives often involves sequential reactions starting from simple pyrimidine precursors. A common strategy is the preparation of a reactive intermediate, such as a halomethyl or hydroxymethyl pyrimidine, which is then converted to the final azide (B81097).

For instance, the synthesis of 4'-C-azidomethyl-β-D-ribofuranosyl pyrimidine nucleosides was achieved through a stereospecific multi-step process. nih.gov This method involved the glycosylation of pyrimidine bases with a specially prepared 4-C-azidomethyl-D-pentofuranose sugar derivative, followed by deprotection steps. nih.gov This highlights a strategy where the azidomethyl group is introduced as part of a complex fragment that is then attached to the pyrimidine core.

Another example is the synthesis of 2-azidomethyl-5-methyl Current time information in Bangalore, IN.acs.orgorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-7-thiol. prepchem.com In this synthesis, 2-azidomethyl-7-chloro-5-methyl Current time information in Bangalore, IN.acs.orgorganic-chemistry.orgtriazolo-[1,5-a]pyrimidine was used as a key intermediate. This chloro-derivative was then reacted with thiourea (B124793) in ethanol (B145695) to replace the chlorine atom with a thiol group, demonstrating a multi-step pathway where the pyrimidine ring, already bearing the azidomethyl group, undergoes further functionalization. prepchem.com

A general and fundamental multi-step approach involves:

Synthesis of a pyrimidine with a methyl group at the 4-position.

Radical halogenation of the methyl group to create a halomethyl intermediate.

Nucleophilic substitution of the halide with an azide salt.

Direct azidation involves the conversion of a functional group on the pyrimidine's methyl substituent into an azide in a single step. The most prevalent precursors for this transformation are 4-(halomethyl)pyrimidines or 4-(hydroxymethyl)pyrimidines.

The synthesis of 4-(halomethyl)pyrimidines can be accomplished through established procedures. acs.org These compounds are effective alkylating agents and readily undergo nucleophilic substitution with an azide source, such as sodium azide, to yield the corresponding this compound. This substitution is a practical and widely used method for introducing the azide moiety. organic-chemistry.org

Alternatively, 4-(hydroxymethyl)pyrimidine (B30098) can serve as a precursor. The hydroxyl group can be converted into a better leaving group (e.g., tosylate or mesylate) before substitution with azide, or it can be directly replaced using specific azidating agents. organic-chemistry.org Direct dehydroxyazidation strategies provide a more atom-economical route to azidomethyl compounds. researchgate.net For example, hypervalent iodine reagents have been developed for the direct azidation of various substrates. acs.org

Table 1: Direct Azidation Methods for Pyrimidine Precursors

PrecursorReagentsProductKey Features
4-(Chloromethyl)pyrimidineSodium Azide (NaN₃) in a polar aprotic solvent (e.g., DMF, DMSO)This compoundStandard Sₙ2 reaction; reliable and high-yielding. organic-chemistry.org
4-(Bromomethyl)pyrimidineSodium Azide (NaN₃)This compoundSimilar to the chloro-derivative, but the bromide is a better leaving group. organic-chemistry.org
4-(Hydroxymethyl)pyrimidineDiphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD), PPh₃This compoundMitsunobu-type reaction for direct conversion of alcohols.
4-(Hydroxymethyl)pyrimidineHydrazoic acid (HN₃) with a catalystThis compoundDirect substitution, avoids pre-activation of the alcohol. organic-chemistry.org

Reactivity and Transformational Chemistry of 4 Azidomethyl Pyrimidine

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, reliability, and biocompatibility. organic-chemistry.orgnih.gov This reaction unites organic azides and terminal alkynes to form 1,2,3-triazoles. The process is characterized by a significant rate acceleration, on the order of 107 to 108, compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org 4-(Azidomethyl)pyrimidine, with its terminal azide (B81097), is an ideal substrate for this powerful ligation methodology.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted regioisomer. nih.govwikipedia.org This high degree of control stems from the reaction mechanism, which is not a true concerted cycloaddition. wikipedia.org

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne. wikipedia.orgacs.org This intermediate then reacts with the azide, in this case, this compound, leading through a series of steps involving a six-membered copper-containing ring to the formation of the stable 1,4-disubstituted 1,2,3-triazole product. acs.orgnih.gov Density Functional Theory (DFT) studies support that in the absence of a copper catalyst, the activation energy barriers for the formation of 1,4- and 1,5-regioisomers are very similar, explaining the lack of regioselectivity in the uncatalyzed reaction. nih.gov The copper catalyst fundamentally alters the reaction pathway, making the formation of the 1,4-isomer overwhelmingly favorable. nih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to favor the formation of the 1,5-disubstituted triazole isomer. orgsyn.orgmdpi.com

The efficiency of the CuAAC reaction with substrates like this compound is highly dependent on several key reaction parameters, including the copper source, ligands, and solvent system.

Copper Source and Ligands: The active catalyst is the copper(I) ion. organic-chemistry.org While Cu(I) salts like cuprous bromide or iodide can be used directly, it is often more convenient and effective to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO4), using a reducing agent like sodium ascorbate. wikipedia.orgacs.org This approach maintains a low concentration of the active Cu(I) species and mitigates its instability, particularly its tendency to disproportionate or oxidize in aqueous media. wikipedia.orgacs.org

To further stabilize the Cu(I) catalytic species and prevent oxidative damage to substrates, especially in biological applications, various ligands are employed. nih.govjenabioscience.com These ligands not only protect the copper ion but can also dramatically accelerate the reaction. nih.gov Water-soluble polydentate ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used. wikipedia.orgnih.govjenabioscience.com The choice of ligand can be critical, with some research indicating that ligands like BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) may promote higher reaction efficiency under certain conditions. jenabioscience.com The pyrimidine (B1678525) ring within this compound itself may act as a chelating moiety, potentially influencing reaction kinetics by stabilizing the copper catalyst near the azide group, similar to the rate acceleration observed with picolyl azides. nih.gov

Solvents and Other Additives: CuAAC reactions are remarkably versatile in terms of solvent choice. They can be performed in a wide range of organic solvents, including polar aprotic solvents like DMSO and DMF, as well as in aqueous environments or mixtures of water and organic solvents like tBuOH and acetone. wikipedia.orgbeilstein-journals.org The reaction's insensitivity to aqueous conditions and a broad pH range (4 to 12) makes it particularly suitable for bioconjugation. organic-chemistry.org However, coordinating solvents like acetonitrile (B52724) should be avoided as they can bind strongly to Cu(I) and inhibit catalysis. wikipedia.org The use of greener, biomass-derived solvents like Cyrene™ has also been successfully demonstrated. beilstein-journals.orgnih.gov Bases such as N,N-Diisopropylethylamine (DIPEA) and triethylamine (B128534) (Et3N) are often included to facilitate the formation of the copper acetylide intermediate, though the reaction can proceed without a base under certain conditions. wikipedia.org

Table 1: Effect of Solvents on CuAAC Reaction Efficiency (Model Reaction)
SolventYield (%)Reference
Toluene94 nih.gov
DCM96 nih.gov
THF95 nih.gov
Acetonitrile91 nih.gov
tBuOH92 nih.gov
H₂O:DMSO (9:1)93 nih.gov
DMF36 nih.gov
Cyrene™96 beilstein-journals.org

Other Cycloaddition Reactions and Heterocycle Formations

Beyond the well-known CuAAC reaction, the azide functionality of this compound allows it to participate in other cycloaddition pathways for the synthesis of diverse heterocyclic structures. rsc.org

One of the most significant alternatives is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cnrsc.org This reaction variant is a metal-free click chemistry approach that relies on the intrinsic reactivity of a strained cycloalkyne, such as a dibenzocyclooctyne (DIBO), with an azide. magtech.com.cnnih.gov The driving force for the reaction is the release of ring strain in the cycloalkyne, which obviates the need for a metal catalyst. magtech.com.cn This is particularly advantageous for applications in living systems where the potential toxicity of copper is a concern. nih.govrsc.org The reaction is bioorthogonal and proceeds rapidly at physiological temperatures. magtech.com.cn

The azide group is a versatile precursor for various nitrogen-containing heterocycles. rsc.org For instance, in addition to triazoles, azides can be utilized in the synthesis of tetrazoles. rsc.org The azide-tetrazole equilibrium is a known phenomenon where an azido-substituted heterocycle can exist in equilibrium with a fused tetrazole ring system. nih.gov In the case of 2,4-diazidopyrimidines, this equilibrium influences the regioselectivity of nucleophilic substitution, as the formation of a tetrazole ring acts as an electron-withdrawing group, activating the other position for substitution. nih.gov

Nucleophilic Substitution Reactions Involving the Azidomethyl Moiety

The this compound molecule presents two primary sites for nucleophilic attack: the pyrimidine ring itself and the benzylic-like carbon of the azidomethyl group.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of π-deficient heterocyles like pyrimidine. nih.govresearchgate.net The electron-withdrawing nature of the two ring nitrogens makes the carbon atoms susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. For 2,4-disubstituted pyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. nih.govstackexchange.com Thus, if a suitable leaving group were present on the pyrimidine ring of a this compound derivative, SNAr reactions could provide a pathway for further functionalization.

The azidomethyl group itself can be involved in substitution reactions. While the azide ion (N3-) is a good nucleophile, it can also function as a leaving group, albeit less commonly than halides or sulfonates. nih.govwikipedia.org In specific contexts, such as in the cleavage of 3'-O-azidomethyl nucleotide reversible terminators used in DNA sequencing, the azidomethyl group is intentionally removed. nih.govpnas.org This cleavage is often accomplished using phosphines like Tris(2-carboxyethyl)phosphine (TCEP) via a Staudinger-type reaction. pnas.org This reactivity suggests that the azidomethyl group in this compound could potentially be displaced by strong nucleophiles under appropriate conditions, although this is not its most common reactive pathway.

Rearrangement Reactions and Structural Transformations

The pyrimidine core and the azidomethyl substituent can participate in or influence various molecular rearrangements, leading to significant structural changes.

One relevant transformation is the Dimroth rearrangement, a common isomerization reaction in many nitrogen-containing heterocyclic systems, including condensed pyrimidines. nih.gov This rearrangement typically involves the opening of the heterocyclic ring followed by rotation of an exocyclic amine and its substituent, and subsequent ring closure to form an isomer. nih.gov The reaction is often pH-dependent and can be promoted by acidic or basic conditions. nih.gov

Strategic Applications in Complex Molecular Synthesis

Construction of Fused Heterocyclic Systems Utilizing the Pyrimidine (B1678525) Scaffold

The pyrimidine ring within 4-(azidomethyl)pyrimidine derivatives provides a foundational scaffold for constructing various fused heterocyclic systems. The azido (B1232118) group is a key functional handle that can participate in cyclization reactions, such as the Staudinger reaction and cycloadditions, to form new rings fused to the pyrimidine core.

The synthesis of pyrrolopyrimidine systems, which are known to possess a wide array of biological activities including anticancer and anti-inflammatory properties, can be achieved from azidomethyl-substituted pyrimidine precursors. researchgate.net A notable strategy involves a tandem Staudinger/intramolecular aza-Wittig reaction. This approach has been successfully applied to 5-acyl-4-(azidomethyl)-3,4-dihydropyrimidin-2(1H)-ones, which are closely related to the core structure of this compound. bohrium.com

In this reaction sequence, the azido group first reacts with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane (the Staudinger reaction). This intermediate then undergoes an intramolecular aza-Wittig reaction with a proximate acyl group, leading to the formation of the fused pyrrole (B145914) ring and yielding the pyrrolo[3,4-d]pyrimidine scaffold. bohrium.com This methodology provides an efficient pathway to novel pyrrolopyrimidine derivatives that are of significant interest in medicinal chemistry. researchgate.netbohrium.com

Table 1: Examples of Synthesized Pyrrolo[3,4-d]pyrimidine-2,4-diones

CompoundR¹ GroupR² GroupR³ Group
4a MeMePh
4b MeMe4-MeC₆H₄
4c MeMe4-MeOC₆H₄
4d MeMe4-ClC₆H₄
4e EtMePh
4f EtMe4-MeC₆H₄
4g EtMe4-MeOC₆H₄
4h EtMe4-ClC₆H₄

Table based on research into tandem Staudinger/aza-Wittig reactions for the synthesis of pyrrolo[3,4-d]pyrimidines. researchgate.net

The thiazolo[3,2-a]pyrimidine framework is another important heterocyclic system with applications in drug discovery, exhibiting activities such as antimicrobial and calcium channel blocking effects. nih.govbiointerfaceresearch.com The synthesis of these compounds typically involves the cyclocondensation of a pyrimidine-2-thione derivative with an α-haloketone or a related bifunctional electrophile. nih.govbiointerfaceresearch.com For instance, one common route is the Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides. biointerfaceresearch.com

While the azide (B81097) functionality of this compound is highly versatile, its direct application as a starting material for the construction of the thiazolo[3,2-a]pyrimidine core is not extensively documented in current literature. However, in related syntheses, the azide group has been used in "click" reactions to append a triazole ring to a pre-formed thiazolo[3,2-a]pyrimidine scaffold. mdpi.com In one such example, a propargyl ether derivative of thiazolo[3,2-a]pyrimidine was reacted with 4-(azidomethyl)benzonitrile (B1310577) in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a complex triazolyl-substituted thiazolopyrimidine. mdpi.com This demonstrates the utility of the azido group in elaborating such frameworks, even if not in their initial construction.

Triazolopyrimidines exist as several isomers, with the 1,2,4-triazolo[1,5-a]pyrimidine and mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,5-d]pyrimidine systems being prominent due to their diverse pharmacological properties, including anticancer and antiviral activities. nih.gov The synthesis of these fused systems often relies on the cyclization of suitably functionalized pyrimidines or triazoles. nih.govjapsonline.com

The azidomethyl group is a direct precursor to a 1,2,3-triazole ring via the Huisgen [3+2] cycloaddition reaction with an alkyne. This "click chemistry" approach is a powerful tool for forming triazole rings. Although specific examples starting directly from this compound to build a fused triazolopyrimidine system are not prominent in the surveyed literature, the principle is well-established. For example, related syntheses have used o-(azidomethyl)benzoates, which react with cyanoacetamides in a tandem anionic cyclization to create triazolo-benzodiazepine systems, showcasing the azide's capacity for ring formation. researchgate.net Similarly, substituted mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,5-d]pyrimidine-7-carboxamides have been synthesized from related azido precursors like 1-(azidomethyl)-4-bromobenzene. dp.tech These examples highlight the potential of the azidomethyl group on a pyrimidine ring to undergo intramolecular or intermolecular reactions to furnish various triazolopyrimidine isomers.

Pyrazolo[3,4-d]pyrimidines are recognized as purine (B94841) isosteres and have been extensively investigated as kinase inhibitors and anticancer agents. nih.govnih.gov The construction of this scaffold typically involves building the pyrimidine ring onto a pre-existing 5-aminopyrazole precursor or, conversely, forming the pyrazole (B372694) ring from a hydrazine (B178648) derivative condensed with a functionalized pyrimidine. mdpi.comorientjchem.org

For instance, one general method involves reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid to yield the core pyrazolo[3,4-d]pyrimidine structure, which can then be further functionalized. mdpi.com Another approach uses an iodine-catalyzed reaction between a 5-aminopyrazole and a bisimine to construct the fused pyrimidine ring. sharif.edu While the azidomethyl group is a versatile functional handle, its direct role in the primary cyclization to form the pyrazolo[3,4-d]pyrimidine skeleton from a this compound starting material is not a commonly cited synthetic strategy in the available research. The focus remains on established condensations involving amino and carbonyl functionalities. nih.govsharif.edu

Synthesis of Modified Nucleosides with Azidomethyl Functionality

The introduction of an azidomethyl group into nucleoside structures is a key strategy for developing therapeutic agents and chemical biology tools. The azide serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of reporter molecules, or as a group that can be chemically transformed to modulate biological activity. researchgate.net

The synthesis of pyrimidine nucleosides bearing an azidomethyl group has been achieved through several innovative methods. These modified nucleosides are valuable as building blocks for functionalized DNA and RNA and as potential therapeutic agents themselves. researchgate.net

One direct approach involves the dehydroxyazidation of 5-(hydroxymethyl)pyrimidine (B107350) nucleosides. This method provides a straightforward pathway to 5-azidomethyl pyrimidine nucleosides. researchgate.net Another key strategy involves the stereospecific glycosylation of pyrimidine bases with a specially prepared 4-C-azidomethyl-D-pentofuranose sugar, which leads to 4'-C-azidomethyl-β-D-ribofuranosyl nucleosides. nih.govresearchgate.net

Researchers have successfully synthesized two important classes of azido-modified pyrimidine deoxyribonucleosides: 5-azidomethyl-2'-deoxyuridine (B518367) (AmdU) and 5-azidomethyl-2'-deoxycytidine (AmdC). nih.gov These compounds were developed as potential radiosensitizers for cancer therapy. The synthesis of AmdU starts from 5-hydroxymethyl-2'-deoxyuridine, which is converted to a tosylate and then displaced with sodium azide. A similar route is used for AmdC. nih.gov The corresponding 5'-triphosphates of these nucleosides have also been synthesized and successfully incorporated into DNA fragments using polymerase-catalyzed reactions. nih.gov

Furthermore, the azidomethyl group can be introduced at different positions on the sugar ring. For example, arabino-uridine with an azidomethyl group at the C-2′ position has been prepared by reacting a spironucleoside with sodium azide. beilstein-journals.org These varied synthetic routes provide access to a diverse library of azidomethyl-functionalized nucleosides for biological and therapeutic exploration. nih.gov

Table 2: Selected Synthesized Azidomethyl-Modified Pyrimidine Nucleosides

Compound NameAbbreviationPosition of Azidomethyl GroupPrecursor
5-azidomethyl-2'-deoxyuridineAmdUC5 of Uracil5-hydroxymethyl-2'-deoxyuridine
5-azidomethyl-2'-deoxycytidineAmdCC5 of Cytosine5-hydroxymethyl-2'-deoxycytidine
4'-C-azidomethyl-cytidine-C4' of Ribose4-C-azidomethyl-D-pentofuranose
4'-C-azidomethyl-uridine-C4' of Ribose4-C-azidomethyl-D-pentofuranose
(2'S)-1-(2-C-Azidomethyl-2-deoxy-β-D-arabinofuranosyl)cytosine-C2' of ArabinoseSpironucleoside derivative

This table summarizes various pyrimidine nucleosides modified with an azidomethyl group as described in scientific literature. researchgate.netnih.govnih.govbeilstein-journals.org

DNA/RNA Functionalization and Labeling Applications

The this compound scaffold is a cornerstone in the chemical biology of nucleic acids, primarily through its incorporation into pyrimidine nucleoside analogues. These modified nucleosides serve as powerful tools for the functionalization and labeling of DNA and RNA. The key to this application lies in the benzylic azide group, which is chemically stable and provides a bioorthogonal handle for post-synthetic modifications. researchgate.netnih.gov

One of the most prominent examples is 5-(azidomethyl)-2'-deoxyuridine (AmdU). researchgate.netacs.org Unlike aryl azide derivatives which can be unstable, the benzylic azide in AmdU exhibits significant stability in solution at physiological temperatures, making it ideal for metabolic labeling experiments in living cells. researchgate.net When introduced into cells, azidomethyl-modified nucleosides can be phosphorylated by cellular kinases to their corresponding triphosphate forms (e.g., AmdU-TP). acs.orgacs.org These triphosphates are recognized as substrates by DNA and RNA polymerases, enabling their site-specific incorporation into newly synthesized nucleic acid strands during replication or transcription. acs.orgacs.orgoup.com

Once incorporated, the azide group within the DNA or RNA strand is available for covalent modification through highly efficient and specific "click chemistry" reactions. researchgate.netresearchgate.netnih.gov This allows for the attachment of a wide array of reporter molecules, such as fluorophores, for visualization and tracking of nucleic acids in both fixed and living cells. nih.govoup.com For instance, AmdU has been successfully used for three-color staining of cell nuclei and for visualizing DNA in unfixed, permeabilized HeLa cells. nih.gov Similarly, an azide-modified UTP analog (AMUTP) has been shown to be incorporated into cellular RNA by endogenous polymerases, enabling the first instances of selective labeling of cellular transcripts with azide groups. oup.com This method provides a new platform to study RNA dynamics, localization, and function. oup.com

Research has demonstrated that the efficiency of incorporation can vary depending on the specific polymerase and the structure of the modified nucleotide. Systematic studies have been conducted to quantify the competitiveness of these modified dNTPs against their natural counterparts. acs.org

Modified NucleosidePolymerase CompatibilityApplication Highlight
5-(azidomethyl)-2'-deoxyuridine (AmdU)KOD XL DNA polymerase, various cellular DNA polymerases. acs.orgresearchgate.netMetabolically incorporated into DNA in living cells for robust labeling and imaging. researchgate.netacs.org
5-(azidomethyl)-2'-deoxycytidine (AmdC)DNA polymerases. acs.orgIncorporated into DNA fragments via polymerase-catalyzed reactions for potential radiosensitization. acs.org
5-azidomethyluridine triphosphate (AMUTP)Endogenous RNA polymerases in HeLa cells. oup.comFirst selective labeling of cellular RNA transcripts with azide groups for imaging in fixed and live cells. oup.com

Development of Chemical Probes and Ligands for Molecular Recognition Studies

The azidomethyl-pyrimidine moiety is a valuable building block in the synthesis of sophisticated chemical probes and ligands designed for molecular recognition studies. The azide group serves as a versatile chemical handle that can be used to link the pyrimidine-containing scaffold to other molecular entities via click chemistry, creating complex structures with tailored functions. nih.govnih.gov This strategy is particularly useful in drug discovery and chemical biology for identifying and studying the interactions of biomolecules. researchgate.net

A pertinent example is the development of allosteric dual LIMK1/2 inhibitors. nih.gov In this work, a lead compound was modified by introducing different ring systems. Specifically, 2-(azidomethyl)imidazo[1,2-a]pyrimidine, an azide-functionalized heterocyclic system, was reacted with an alkyne-containing benzenesulfonamide (B165840) derivative using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.gov This "click reaction" efficiently generated a triazole-linked inhibitor, demonstrating how the azidomethyl group on a pyrimidine-like ring system can be leveraged to build complex and biologically active probes for studying specific enzymes. nih.gov

Furthermore, azido-modified nucleosides, which contain the fundamental this compound structure, are employed to create probes for studying DNA-protein interactions. researchgate.net For example, DNA containing a reactive modification derived from an azidomethyl-uridine analog can be used for bioconjugation and cross-linking with specific proteins like histones, allowing for the study of their interactions within the cellular context. researchgate.net The ability to attach various functionalities—such as biotin (B1667282) for affinity purification or fluorophores for imaging—to the azido group makes these pyrimidine derivatives highly adaptable for creating probes to investigate molecular recognition events. mdpi.com

Strategies for Bioconjugation and Labeling

The primary strategy for the bioconjugation and labeling of molecules containing the this compound core is centered on the exceptional reactivity of the azide group in bioorthogonal reactions. researchgate.netnih.gov These reactions are highly specific and can proceed under physiological conditions without interfering with native biological processes. nih.gov The most widely used methods are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation. oup.com

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click" reaction used for labeling nucleic acids modified with azidomethyl-pyrimidines. researchgate.netacs.org It involves the reaction between the terminal azide on the pyrimidine base and a terminal alkyne-functionalized reporter molecule (e.g., a fluorescent dye) in the presence of a copper(I) catalyst. nih.gov This method is highly efficient and results in the formation of a stable triazole linkage. mdpi.com It has been extensively used to label DNA and RNA in vitro and in fixed cells. researchgate.netoup.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with the copper catalyst required for CuAAC, SPAAC was developed for applications in living systems. oup.comnih.gov This strategy uses a strained cyclooctyne (B158145) derivative, such as bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group without the need for a catalyst. acs.orgresearchgate.net The utility of SPAAC has been demonstrated for labeling azide-modified DNA and, for the first time, cellular RNA in living cells, providing a powerful tool for real-time imaging of nucleic acid dynamics. nih.govoup.com The reaction between azide-modified DNA and a BCN-functionalized dye has proven to be an effective, albeit slightly less efficient, alternative to other copper-free reactions. researchgate.net

Staudinger Ligation: This reaction provides another bioorthogonal method for labeling azide-functionalized nucleic acids. It involves the reaction of the azide with a phosphine reagent, such as a triarylphosphine bearing an ester trap. oup.com This method has been successfully applied to modify RNA oligonucleotides containing azide groups, showcasing its utility as an alternative to click chemistry for posttranscriptional chemical modification. oup.com

These bioconjugation strategies offer a modular and versatile toolbox for attaching a diverse range of functional molecules to nucleic acids, enabling a wide variety of downstream applications in molecular biology and diagnostics. acs.orgnih.govmdpi.com

Bioconjugation StrategyKey ReagentsAdvantagesCommon Applications
CuAAC Terminal Alkyne, Copper(I) CatalystHigh efficiency, rapid kinetics, stable triazole product. nih.govacs.orgLabeling of DNA/RNA in vitro and in fixed cells with fluorophores or biotin. researchgate.netoup.com
SPAAC Strained Cyclooctyne (e.g., BCN)Copper-free (low toxicity), suitable for live-cell imaging. oup.comnih.govReal-time visualization of newly synthesized DNA and RNA in living cells. nih.govoup.com
Staudinger Ligation Phosphine ReagentBioorthogonal, alternative to cycloaddition reactions. oup.comPosttranscriptional modification of RNA oligonucleotides with various probes. oup.com

Computational and Theoretical Investigations of 4 Azidomethyl Pyrimidine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-(azidomethyl)pyrimidine dictates its fundamental chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics. Such studies would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement and then calculating a variety of electronic descriptors.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the azide (B81097) group and the pyrimidine (B1678525) ring, which are rich in π-electrons and lone pairs. The LUMO, conversely, would likely be distributed over the electron-deficient positions of the pyrimidine ring. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy~ -7.0 to -6.0 eVIndicates electron-donating ability.
LUMO Energy~ -1.5 to -0.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap~ 5.5 eVSuggests moderate kinetic stability.
Dipole Moment~ 3.0 to 4.0 DIndicates a polar molecule.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations.

Reaction Mechanism Elucidation and Pathway Prediction

Computational chemistry is an invaluable tool for mapping the intricate pathways of chemical reactions. For this compound, theoretical studies could predict its behavior in various transformations, such as cycloadditions, reductions of the azide group, or nucleophilic substitutions on the pyrimidine ring.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable reaction pathway. For example, the thermal or photochemical decomposition of the azide group to a nitrene is a common reaction pathway for azides. Computational studies could model this process, identifying the transition state and any intermediates, thereby providing a mechanistic understanding that can be difficult to obtain through experimental means alone.

Furthermore, these calculations can shed light on the regioselectivity and stereoselectivity of reactions. In the case of a 1,3-dipolar cycloaddition involving the azide group of this compound, computational modeling could predict which regioisomer of the resulting triazole would be preferentially formed.

Table 2: Illustrative Data for a Hypothetical Reaction Pathway of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)Key Characteristics
1Reactants0.0Starting materials.
2Transition State 1+25.0Energy barrier for the initial step.
3Intermediate-5.0A metastable species formed during the reaction.
4Transition State 2+15.0Energy barrier for the subsequent step.
5Products-20.0Final, more stable molecules.

Note: This table represents a simplified, hypothetical reaction profile to demonstrate the type of data generated from reaction mechanism studies.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial to its function and interactions. This compound possesses conformational flexibility, primarily around the single bond connecting the azidomethyl group to the pyrimidine ring. Conformational analysis, typically performed using computational methods, involves systematically rotating this bond to identify the different possible spatial arrangements (conformers) and their relative energies. This helps to determine the most stable conformation(s) that the molecule is likely to adopt.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, bends, and rotates at a given temperature. These simulations can provide insights into the accessible conformational space, the stability of different conformers, and the timescales of conformational changes. For this compound, MD simulations could illustrate the rotational freedom of the azidomethyl group and how it might influence the molecule's interactions with its environment or with other molecules.

Table 3: Example of Conformational Analysis Data for this compound

ConformerDihedral Angle (C-C-N-N)Relative Energy (kcal/mol)Population (%)
160°0.065
2180°1.230
3-60°2.55

Note: The data in this table are for illustrative purposes to show the output of a typical conformational analysis.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 4-(azidomethyl)pyrimidine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework and their connectivity can be assembled.

1D NMR (¹H, ¹³C) Techniques

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the methylene (B1212753) linker. The pyrimidine ring protons typically appear in the aromatic region of the spectrum. The proton at position 2 (H2) is expected to be the most downfield-shifted due to the deshielding effect of the two adjacent nitrogen atoms. The protons at positions 5 (H5) and 6 (H6) will appear as a coupled system. The methylene protons (CH₂) of the azidomethyl group are expected to appear as a singlet further upfield, shifted downfield from typical alkyl protons due to the electronegativity of the attached azide (B81097) and pyrimidine groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are anticipated. The carbon atoms of the pyrimidine ring (C2, C4, C5, and C6) will resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The C2 and C4 carbons, being directly bonded to nitrogen, are expected to be the most deshielded. The methylene carbon (CH₂) of the azidomethyl group will appear at a higher field, with its chemical shift influenced by the attached nitrogen atoms of the azide and the pyrimidine ring.

Predicted NMR Data for this compound

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹H MultiplicityNotes
H2~9.2-Singlet (s)Most deshielded aromatic proton.
H6~8.8-Doublet (d)Coupled to H5.
H5~7.6-Doublet (d)Coupled to H6.
-CH₂-~4.5~50-55Singlet (s)Methylene group adjacent to azide and pyrimidine ring.
C2-~158-Pyrimidine ring carbon between two nitrogens.
C4-~160-Pyrimidine ring carbon attached to the azidomethyl group.
C6-~152-Pyrimidine ring carbon adjacent to C5.
C5-~122-Pyrimidine ring carbon adjacent to C4 and C6.

2D NMR (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be expected between the signals for H5 and H6, confirming their adjacent positions on the pyrimidine ring. The methylene protons and the H2 proton, being isolated spin systems, would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would show correlations between the H2 signal and the C2 carbon, the H5 signal and the C5 carbon, the H6 signal and the C6 carbon, and the methylene proton signal with the methylene carbon signal. This allows for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The methylene protons showing correlations to the C4 and C5 carbons of the pyrimidine ring, confirming the attachment point of the azidomethyl group.

The H2 proton showing correlations to C4 and C6.

The H5 proton showing correlations to C4 and C6.

The H6 proton showing correlations to C2 and C4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₅H₅N₅) is 135.06 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 135. A key and highly characteristic fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a prominent fragment ion at m/z 107 (M-28). This fragmentation is a strong indicator of the presence of the azide functional group.

Further fragmentation of the pyrimidine ring can also occur. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the ring, often initiated by the loss of HCN (27 amu) or other small neutral molecules, leading to a complex pattern of fragment ions that can be used to confirm the pyrimidine core structure.

Expected Key Mass Spectrometry Fragments for this compound

m/zProposed FragmentSignificance
135[C₅H₅N₅]⁺ (M⁺)Molecular Ion
107[C₅H₅N₃]⁺Loss of N₂ from the azide group
80[C₄H₄N₂]⁺Possible loss of HCN from the [M-N₂]⁺ fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the azide group.

The most prominent feature is the asymmetric stretching vibration (νₐₛ) of the N₃ group, which typically appears in the range of 2100-2160 cm⁻¹. This absorption is usually one of the most intense in the spectrum and serves as a definitive marker for the azide functionality. Other expected absorptions include C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic methylene group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=N and C=C stretching vibrations from the pyrimidine ring (typically in the 1400-1600 cm⁻¹ region), and various C-H bending vibrations.

Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional GroupIntensity
2100 - 2160Asymmetric StretchAzide (-N₃)Strong, Sharp
3000 - 3100C-H StretchAromatic (Pyrimidine)Medium to Weak
2850 - 2960C-H StretchAliphatic (-CH₂-)Medium to Weak
1400 - 1600C=N and C=C StretchPyrimidine RingMedium to Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. If a suitable crystal of this compound can be grown, this technique can confirm the connectivity established by NMR and also provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis would confirm the planarity of the pyrimidine ring and determine the conformation of the azidomethyl group relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds or π-stacking interactions that might be present. As of now, the crystal structure of this compound has not been reported in the public domain.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample of the compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula (C₅H₅N₅). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Elemental Composition of this compound (C₅H₅N₅)

ElementAtomic MassNumber of AtomsTotal MassTheoretical Mass %
Carbon (C)12.011560.05544.44%
Hydrogen (H)1.00855.0403.73%
Nitrogen (N)14.007570.03551.83%
Total -15 135.13 100.00%

Experimental values for C, H, and N that are within ±0.4% of the theoretical values are typically considered to confirm the proposed molecular formula.

Conclusion and Future Research Directions in 4 Azidomethyl Pyrimidine Chemistry

Summary of Current Research Landscape

The current research landscape positions 4-(azidomethyl)pyrimidine as a valuable and versatile building block in synthetic and medicinal chemistry. Its significance stems from the fusion of two key chemical entities: the pyrimidine (B1678525) core and the azidomethyl group. The pyrimidine scaffold is a well-established "privileged structure" in drug discovery, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.govnih.govjacsdirectory.com The broad utility of pyrimidines is due to their ability to mimic endogenous nucleic acid bases and interact with a variety of biological targets through hydrogen bonding and other molecular interactions. nih.govmdpi.com

The azidomethyl group provides a reactive handle for one of the most efficient and widely used conjugation reactions: the Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry". nih.govnih.gov This reaction allows for the simple, efficient, and selective covalent linking of the pyrimidine scaffold to other molecules, such as alkynes, under mild, often physiological, conditions. nih.govsciencedaily.com Consequently, the primary application of this compound is as a synthon for constructing more complex molecules, particularly 1,2,3-triazole-linked conjugates. nih.gov Researchers have leveraged this capability to synthesize libraries of novel compounds for biological screening, develop bioconjugates for chemical biology studies, and create functionalized materials.

Emerging Methodologies and Untapped Synthetic Potential

The future of this compound chemistry is poised for significant expansion, driven by innovations in both pyrimidine synthesis and conjugation technologies. While the compound is a powerful tool, its full potential remains to be unlocked.

Emerging Methodologies:

Advanced Pyrimidine Diversification: Recent breakthroughs in synthetic organic chemistry offer new ways to modify the core pyrimidine structure. Strategies like "deconstruction–reconstruction" allow for the conversion of pyrimidines into other nitrogen-containing heterocycles, opening pathways to novel scaffolds derived from this compound. nih.gov This could generate analogues that are challenging to access through traditional synthesis.

Next-Generation Click Chemistry: The field of click chemistry is continuously evolving. The development of trivalent platforms for "triple click chemistry" could allow for the one-pot synthesis of highly functionalized molecules from a single pyrimidine precursor. sciencedaily.com Furthermore, concepts like Diversity-Oriented Clicking (DOC) could be applied, using this compound as a starting point to rapidly generate extensive molecular diversity for high-throughput screening. nih.govresearchgate.net

Flow Chemistry: The application of flow chemistry to synthesize pyrimidine derivatives and perform click reactions can offer improved yields, safety, and scalability. This methodology could streamline the production of this compound and its downstream products, making them more accessible for large-scale applications.

Untapped Synthetic Potential: The untapped potential of this compound lies in its application as a core building block for sophisticated molecular architectures. Its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) is an area of growing interest, where the pyrimidine could serve as a ligand for a target protein or E3 ligase, linked via the triazole to the other half of the chimera. nih.gov Additionally, its incorporation into metal-organic frameworks (MOFs) or polymers could create functional materials with tailored electronic or binding properties.

Broader Impact on Interdisciplinary Chemical Sciences

The utility of this compound extends far beyond traditional organic synthesis, promising significant contributions to a range of interdisciplinary fields. Its role as a molecular linker and a biologically relevant scaffold positions it at the nexus of chemistry, biology, and materials science.

The broader impact is summarized in the table below:

Interdisciplinary Field Specific Application Area Role of this compound Potential Future Impact
Medicinal Chemistry Drug DiscoveryBuilding block for novel small molecules via click chemistry. nih.govDevelopment of next-generation anticancer, antiviral, and antibacterial agents with improved potency and specificity. mdpi.comjrasb.com
Chemical Biology Bioconjugation & ProbesLinking the pyrimidine scaffold to biomolecules (proteins, nucleic acids) for studying biological processes. nih.govCreation of sophisticated molecular probes for in-vivo imaging, activity-based protein profiling, and clarifying disease mechanisms.
Drug Delivery Targeted TherapiesComponent in Antibody-Drug Conjugates (ADCs) or nanoparticle-based systems. researchgate.netDesigning targeted delivery systems that increase drug accumulation in tumors while minimizing systemic exposure. mdpi.com
Diagnostics Medical ImagingSynthesis of PET or SPECT imaging agents by linking a chelator or radiolabel to a pyrimidine-based targeting vector.Development of novel, highly specific diagnostic tools for early disease detection and monitoring treatment response. researchgate.net
Materials Science & Bioengineering Functional MaterialsIncorporation into polymers or surfaces to create biocompatible materials with specific recognition properties. sciencedaily.comEngineering of advanced biomaterials for tissue scaffolding, biosensors, and functional coatings on medical devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the azidomethyl group into pyrimidine derivatives, and what are the key considerations for reaction optimization?

  • Methodological Answer : The azidomethyl group is typically introduced via nucleophilic substitution of halogenated pyrimidine precursors (e.g., 4-(chloromethyl)pyrimidine) using sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. Reaction optimization requires strict temperature control (40–60°C) to avoid azide decomposition, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC. Excess NaN₃ (1.5–2 equiv.) ensures complete substitution. For example, describes analogous azide introduction in pyrazole derivatives using similar conditions, emphasizing solvent polarity and reaction time .

Q. Which spectroscopic techniques are essential for characterizing 4-(azidomethyl)pyrimidine, and what spectral features confirm the azide functionality?

  • Methodological Answer :

  • IR Spectroscopy : A sharp absorption band near 2100 cm⁻¹ confirms the -N₃ stretch.
  • ¹H NMR : The azidomethyl proton (-CH₂N₃) appears as a singlet at δ 4.5–5.0 ppm , with deshielding due to the electron-withdrawing azide group.
  • ¹³C NMR : The azidomethyl carbon resonates at δ 50–55 ppm .
  • HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₅H₆N₄ requires m/z 122.0594). used IR and NMR for analogous azide-containing pyrrolopyrimidines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep at ≤0°C in airtight, non-metallic containers under inert gas.
  • Handling : Use blast shields, PTFE-coated tools, and avoid friction/shock. Conduct reactions in fume hoods with PPE (gloves, goggles).
  • Waste Disposal : Quench residual azides with aqueous NaNO₂ or Ce(IV) solutions. highlights mutagenic risks and recommends strict impurity control during API synthesis .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be applied to this compound for bioconjugation or material synthesis?

  • Methodological Answer : The azidomethyl group undergoes CuAAC with terminal alkynes (e.g., propargyl alcohol) using Cu(I) catalysts (e.g., CuBr/THPTA) in t-BuOH/H₂O (1:1) at RT. Reaction progress is tracked by the disappearance of the azide IR peak. achieved 90% yield in triazole formation using 4-(azidomethyl)benzonitrile, demonstrating scalability and ligand design flexibility .

Q. What strategies mitigate the thermal instability risks of this compound during storage and reaction conditions?

  • Methodological Answer :

  • Thermal Analysis : DSC/TGA identifies decomposition onset temperatures (typically >100°C for azides).
  • Stabilization : Add phlegmatizers (e.g., silica gel) and avoid concentrated solutions.
  • Reaction Design : Use low-temperature methods (e.g., flow chemistry) to minimize thermal stress. underscores azide decomposition hazards and advocates for real-time monitoring via FTIR/Raman .

Q. In mechanistic studies, how does the azidomethyl group's electronic environment influence its reactivity in [3+2] cycloadditions?

  • Methodological Answer : The electron-withdrawing pyrimidine ring increases the azide's electrophilicity, accelerating cycloaddition with electron-rich dipolarophiles (e.g., acrylates). Computational studies (DFT) can map transition states and charge distribution. observed faster reaction kinetics in azidomethyl heterocycles compared to aliphatic azides, attributed to resonance stabilization of the transition state .

Key Research Findings

  • Click Chemistry Applications : this compound enables modular synthesis of triazole-linked bioconjugates, critical for drug discovery (e.g., PROTACs) .
  • Safety Protocols : Azides require rigorous handling due to mutagenic and explosive risks, with impurity thresholds (TTC) set at 1.5 μg/day for APIs .
  • Synthetic Scalability : Optimized NaN₃ substitution achieves >80% yields in azidomethylation, as validated in pyrazole analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.